HDMAPP (ammonium salt)

描述

羟甲基丁烯基焦磷酸(铵盐),正式名称为二磷酸,单[(2E)-4-羟基-3-甲基-2-丁烯基]酯,三铵盐,是微生物二氧-2-羟基戊酮酸磷酸途径的代谢产物。该途径类似于哺乳动物的异戊烯基焦磷酸途径。 羟甲基丁烯基焦磷酸是一种非肽类配体,也称为磷酸化抗原,它以高亲和力结合Vγ9Vδ2外周血淋巴细胞上的T细胞受体 .

准备方法

合成路线和反应条件

羟甲基丁烯基焦磷酸是通过一系列化学反应合成的,这些反应涉及微生物二氧-2-羟基戊酮酸磷酸途径。 合成涉及使用特定酶和反应条件将4-羟基-3-甲基-2-丁烯基焦磷酸转化为羟甲基丁烯基焦磷酸 .

工业生产方法

羟甲基丁烯基焦磷酸的工业生产涉及微生物发酵过程,其中使用细菌或植物来生产该化合物。 该过程经过优化,以确保最终产品的产率高且纯度高 .

化学反应分析

反应类型

羟甲基丁烯基焦磷酸会发生各种化学反应,包括:

氧化: 羟甲基丁烯基焦磷酸可以被氧化形成不同的产物,具体取决于所使用的试剂和条件。

还原: 还原反应可以将羟甲基丁烯基焦磷酸转化为其他相关化合物。

常见的试剂和条件

这些反应中使用的常见试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及各种催化剂,以促进取代反应。 条件根据所需的反应和产物而异 .

主要形成的产物

科学研究应用

Immunology

HDMAPP is extensively used in immunological studies due to its ability to activate gamma delta T lymphocytes. Its applications include:

- Immunotherapy : Investigating its potential to enhance immune responses against cancers and infections.

- Vaccine Development : Exploring its role in developing vaccines that stimulate robust immune reactions.

Microbiology

In microbiological research, HDMAPP is utilized to study:

- Microbial Metabolism : Understanding the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals.

Medicine

The compound shows promise in medical applications, including:

- Therapeutic Strategies : Enhancing immune responses in patients with weakened immune systems or those undergoing cancer treatments.

- In Vivo Studies : Demonstrating increased circulation of gamma delta T cells in animal models, indicating potential for therapeutic use.

Case Studies and Research Findings

-

Immunological Activation

- A study demonstrated that HDMAPP significantly enhances the activation and proliferation of Vγ9Vδ2 T cells, leading to increased production of pro-inflammatory cytokines such as TNF-α .

- Therapeutic Applications

- Microbial Pathway Investigation

作用机制

羟甲基丁烯基焦磷酸通过以高亲和力结合Vγ9Vδ2外周血淋巴细胞上的T细胞受体来发挥其作用。这种结合诱导人类记忆Vγ9Vδ2 T细胞的扩增。 该化合物具有蛋白酶抗性和磷酸酶敏感性,这使其在其生物学功能中保持稳定和有效 .

相似化合物的比较

类似的化合物

异戊烯基焦磷酸: 另一种激活γδ-T细胞的磷酸化抗原。

(E)-羟基-二甲基-烯丙基焦磷酸: 一种相关的衍生物,对激活γδ-T细胞有效.

羟甲基丁烯基焦磷酸的独特性

羟甲基丁烯基焦磷酸的独特之处在于它对T细胞受体具有高亲和力结合,并且作为蛋白酶抗性和磷酸酶敏感性焦磷酸而保持稳定。 这使其成为Vγ9Vδ2 T细胞的有效激活剂,并成为免疫学研究中的宝贵工具 .

生物活性

HDMAPP (ammonium salt), formally known as (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate, is a bioactive compound recognized for its significant role in immunology, particularly in the activation of gamma delta T lymphocytes. This article explores the biological activity of HDMAPP, focusing on its mechanisms, effects on immune responses, and potential therapeutic applications.

- Chemical Formula : CHNOP

- Molecular Weight : Approximately 311.2 g/mol

- CAS Number : 443892-56-6

HDMAPP functions primarily as a phosphoantigen that binds to the T cell receptor on Vγ9Vδ2 T lymphocytes with high affinity. This interaction triggers a cascade of signaling events leading to the synthesis of tumor necrosis factor-alpha (TNF-α), a critical cytokine in immune responses. The compound exhibits an IC50 value of approximately 0.91 nM for TNF-α synthesis, indicating its potency in modulating immune functions .

Key Mechanisms:

- Binding Affinity : HDMAPP binds to T cell receptors with an EC50 value of 0.39 nM, facilitating robust immune responses .

- Cytokine Production : It significantly enhances the production of pro-inflammatory cytokines such as TNF-α, which are vital for effective immune responses .

- T Cell Activation : HDMAPP promotes the proliferation and activation of gamma delta T lymphocytes, essential for combating infections and tumors.

Biological Activity

The primary biological activity of HDMAPP includes:

- Stimulation of Gamma Delta T Lymphocytes :

-

Cytokine Induction :

- Promotes TNF-α synthesis, crucial for inflammatory responses.

- Exhibits potential applications in immunotherapy and vaccine development due to its ability to enhance immune responses against pathogens and tumors.

Research Findings

Several studies have investigated the biological activity of HDMAPP:

Case Study 1: Immunological Response Enhancement

A study conducted on cynomolgus monkeys revealed that administration of HDMAPP resulted in a significant increase in circulating gamma delta T cells and elevated levels of TNF-α post-treatment. This suggests that HDMAPP can be effectively utilized to boost immune responses in therapeutic settings.

Case Study 2: Cancer Immunotherapy

In vitro experiments demonstrated that HDMAPP enhances the cytotoxic activity of gamma delta T lymphocytes against tumor cells. The compound's ability to stimulate TNF-α production correlates with increased tumor cell apoptosis, indicating its potential as an adjunct therapy in cancer treatment.

Applications

HDMAPP has several notable applications:

- Immunotherapy : Its capacity to activate gamma delta T lymphocytes positions it as a promising candidate for immunotherapeutic strategies aimed at enhancing anti-tumor immunity.

- Vaccine Development : By promoting robust immune responses, HDMAPP may serve as an adjuvant in vaccine formulations, improving efficacy against various pathogens.

属性

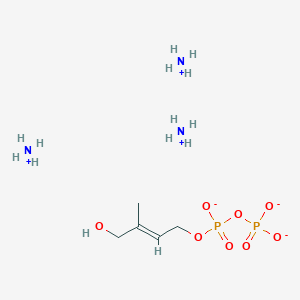

IUPAC Name |

triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBALCNFFTVQJJ-JZWSQSCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。